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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzoylbiphenyl (4-BBP), also known by the trade name Photoinitiator PBZ, is a highly
efficient, solid-grade free-radical photoinitiator.[1] As a derivative of benzophenone, it
possesses unique photophysical properties owing to its extended aromatic ring system, making
it invaluable in various industrial and research applications.[2] Primarily, it is employed in UV
curable coatings, inks, and adhesives to initiate rapid polymerization upon exposure to
ultraviolet light.[3] Beyond its role in polymer science, 4-BBP serves as a critical
pharmaceutical intermediate in the synthesis of complex organic molecules, including the
antifungal drug bifonazole.[4]

This technical guide provides a comprehensive overview of the photoinitiation mechanism of 4-
Benzoylbiphenyl. It details the fundamental photochemical processes, presents key
physicochemical and photophysical data, outlines experimental protocols for its
characterization, and illustrates the core mechanisms through detailed diagrams. This
document is intended to serve as a critical resource for researchers and professionals working
in photochemistry, polymer science, and pharmaceutical development.

Physicochemical Properties of 4-Benzoylbiphenyl

4-Benzoylbiphenyl is a white to off-white crystalline powder that is soluble in many common
organic solvents but insoluble in water.[4][5] Its fundamental properties are summarized in the
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table below.
Property Value Reference(s)
1,1'-Biphenyl]-4-yl
Chemical Name ( phenyl}-4-y) [6]

(phenyl)methanone

4-Phenylbenzophenone,
Synonyms . [51[6]
Photoinitiator PBZ

CAS Number 2128-93-0 [7]
Molecular Formula C19H140 [1]
Molecular Weight 258.31 g/mol [11[7]

White or almost white
Appearance , [5]
crystalline powder

Melting Point 99-101 °C [1][5]

Boiling Point 419-420 °C [1]

UV Absorption Maximum
~248 nm [5]
(Amax)

The Photoinitiation Mechanism

4-Benzoylbiphenyl functions as a Type Il photoinitiator. This classification means it operates
via a bimolecular process where the excited photoinitiator molecule interacts with a second
molecule, known as a co-initiator or synergist, to generate the free radicals that initiate
polymerization. The most common co-initiators for benzophenone-type systems are tertiary
amines.

The mechanism proceeds through the following key steps:

Step 1: Photoexcitation (So — S1) Upon absorption of UV radiation, the 4-BBP molecule is
promoted from its ground state (So) to an electronically excited singlet state (S1). The extended
aromatic system gives it valuable photophysical properties for this process.[2]
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Step 2: Intersystem Crossing (S1 — T1) The excited singlet state is very short-lived and
undergoes an efficient, spin-forbidden transition known as intersystem crossing (ISC) to a more
stable, longer-lived triplet state (T1). This step is highly efficient for benzophenone and its
derivatives, with quantum yields approaching unity.[8] The triplet state has a diradical nature
(n,1t*), making it highly reactive.

Step 3: Hydrogen Abstraction The excited triplet state (4-BBP (T1)) is a potent hydrogen
abstractor. It reacts with a hydrogen donor, typically a tertiary amine co-initiator (e.g., N-
methyldiethanolamine or ethyl 4-(dimethylamino)benzoate), by abstracting a hydrogen atom
from the carbon alpha to the nitrogen atom.[9][10]

Step 4: Generation of Initiating Radicals This hydrogen abstraction event results in the
formation of two distinct radical species:

o Aketyl radical derived from the 4-BBP molecule.
» An aminoalkyl radical derived from the co-initiator.

Step 5: Polymerization Initiation While the ketyl radical is relatively stable and less reactive, the
aminoalkyl radical is highly reactive. It is this aminoalkyl radical that primarily initiates the
polymerization process by attacking the double bond of a monomer (e.g., an acrylate), starting
the propagation of the polymer chain.

The overall photochemical process is depicted in the diagram below.
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Mechanism of Photoinitiation by 4-Benzoylbiphenyl
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Caption: The Type Il photoinitiation pathway of 4-Benzoylbiphenyl.
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Quantitative Photochemical Data

Precise photophysical data for 4-Benzoylbiphenyl are not readily available in the cited
literature. However, as a close structural and functional analog, the data for its parent
compound, benzophenone, provide a reliable benchmark for its expected photochemical

behavior.
Typical Value (for
Parameter Symbol Reference(s)
Benzophenone)
Triplet State Energy ET ~69 kcal/mol [11]
] ) ~1.0 (in non-polar
Triplet Quantum Yield T [8]
solvents)
Intersystem Crossing ) >5x 10° s71 (sub-200
k_isc [8]
(ISC) Rate fs)
H-abstraction Rate ~2 x 10° M~1s71 (in
k H [9][12]
Constant (from TEA) Benzene)

Note: TEA = Triethylamine. The hydrogen abstraction rate constant is highly dependent on the
specific amine co-initiator and solvent used.

Key Experimental Protocols

Characterizing a photoinitiator involves several key analytical techniques. The following
sections provide detailed methodologies for the essential experiments.

Characterization by UV-Vis Spectroscopy

This protocol determines the light absorption characteristics of 4-BBP, which is crucial for
matching the photoinitiator with a suitable UV light source.

Methodology:

» Solution Preparation: Prepare a stock solution of 4-BBP in a UV-transparent solvent (e.g.,
spectrophotometric grade acetonitrile or methanol) at a known concentration (e.g., 0.01
wit%).[8]
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e Blank Sample: Fill a clean quartz cuvette with the pure solvent to be used as a blank
reference.

e Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamp to stabilize. Set
the desired wavelength scan range (e.g., 200 nm to 500 nm).

» Baseline Correction: Place the blank cuvette in the spectrophotometer and perform a
baseline correction to subtract the absorbance of the solvent and the cuvette.

o Sample Measurement: Replace the blank with a cuvette containing the 4-BBP solution.
Ensure the cuvette is correctly aligned in the light path.

o Data Acquisition: Run the scan to acquire the absorbance spectrum.

» Analysis: Identify the wavelength of maximum absorbance (Amax) and determine the molar
extinction coefficient (g) using the Beer-Lambert law (A = cl), where A is absorbance, c is
concentration, and | is the cuvette path length.

Workflow for UV-Vis Spectroscopy

Prepare Solvent Blank Set Spectrometer Parameters
(Pure MeCN) (e.g., 200-500 nm)

N

Prepare 4-BBP Solution Run Baseline Correction
(e.g., 0.01 wt% in MeCN) (using Blank)

Measure Sample Absorbance

Analyze Spectrum
(Determine Amax)

Click to download full resolution via product page

Caption: Experimental workflow for UV-Vis absorption analysis.
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Investigation of Excited States via Nanosecond
Transient Absorption (ns-TA) Spectroscopy

ns-TA spectroscopy is a powerful pump-probe technique used to directly observe the transient
triplet state of 4-BBP and measure its lifetime.

Methodology:

o Sample Preparation: Prepare a dilute, degassed solution of 4-BBP in a suitable solvent (e.g.,
acetonitrile) in a quartz cuvette. Degassing (e.g., by purging with N2 or Ar) is critical to
prevent quenching of the triplet state by molecular oxygen.

¢ Instrument Setup: The setup consists of a high-energy pulsed laser (the "pump,” e.g., a
Nd:YAG laser at 355 nm) and a broad-spectrum analysis light (the "probe," e.g., a high-
intensity xenon lamp).

o Excitation (Pump): The sample is irradiated with a short, high-intensity laser pulse (pump),
which excites the 4-BBP molecules to their singlet and subsequently triplet states.

e Probing: At a controlled time delay after the pump pulse, the probe light passes through the
sample. The excited triplet state will absorb some of this probe light at specific wavelengths
(for benzophenone, the T1 - Tn absorption is strong around 530 nm).

o Detection: The transmitted probe light is passed through a monochromator to select a
specific wavelength and is detected by a fast detector (e.g., a photomultiplier tube).

 Kinetic Trace: By varying the time delay between the pump and probe pulses, a kinetic trace
of the triplet state's absorbance decay is constructed.

e Analysis: The decay trace is fitted to an exponential function to determine the triplet state
lifetime (1_T). By repeating the measurement at different probe wavelengths, a full transient
absorption spectrum can be constructed.
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Workflow for ns-Transient Absorption Spectroscopy

Prepare Degassed Sample
in Quartz Cuvette

Excite with Pump Laser Pass Probe Light
(e.g., 355 nm Nd:YAG) (e.g., Xe Lamp) through Sample

Vary Pump-Probe Time Delay (At)

Detect Transmitted Probe Light
(Monochromator + PMT)

Construct Kinetic Trace
(Absorbance vs. Time)

Fit Decay to Determine
Triplet Lifetime (t_T)

Click to download full resolution via product page

Caption: Experimental workflow for ns-TA spectroscopy.

Monitoring Photopolymerization Kinetics using Real-
Time FTIR

Real-time Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique to
monitor the kinetics of photopolymerization by tracking the disappearance of monomer
functional groups.

Methodology:
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Formulation Preparation: Prepare a liquid formulation containing the monomer (e.g., an
acrylate), 4-BBP (e.g., 2-5% w/w), and a tertiary amine co-initiator.

Sample Application: Place a small drop of the formulation onto the crystal of an Attenuated
Total Reflectance (ATR) accessory of an FTIR spectrometer. If desired, a thin film of a
specific thickness can be created.

Initial Spectrum: Record an initial IR spectrum of the liquid formulation before UV exposure.
Identify the characteristic absorption peak of the reactive functional group (e.g., the acrylate
C=C double bond wag at ~810 cm~1 or twist at ~1410 cm~1).

Photoinitiation: While continuously collecting FTIR spectra, expose the sample to a UV light
source of a specific wavelength and intensity.

Real-Time Monitoring: The instrument records a series of spectra over time. The decrease in
the area of the characteristic monomer peak is directly proportional to the degree of
polymerization (conversion).

Data Analysis: Plot the percentage conversion of the functional group versus time. The
conversion (C) can be calculated using the formula: C(t) =[1 - (A_t/A_0)] * 100%, where
A_0 is the initial peak area and A _t is the peak area at time t. The rate of polymerization
(R_p) can be determined from the slope of this curve.
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Workflow for Real-Time FTIR Monitoring
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Caption: Experimental workflow for photopolymerization kinetics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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